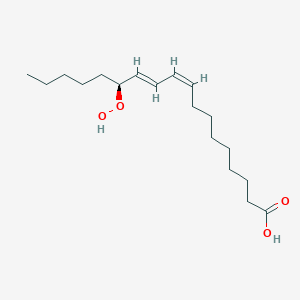

13(S)-Hpode

Description

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-IRQZEAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318226 |

Source

|

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33964-75-9 |

Source

|

| Record name | 13(S)-HPODE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33964-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033964759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4LKU42W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 13(S)-HpODE in Cellular Signaling

Abstract

13(S)-hydroperoxyoctadecadienoic acid, or 13(S)-HpODE, is a primary hydroperoxy fatty acid derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1][2] Once considered merely a marker of oxidative stress, it is now recognized as a potent signaling molecule with diverse and context-dependent effects on cellular function. This guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of this compound in cellular signaling. We will explore its impact on key pathways including Peroxisome Proliferator-Activated Receptor (PPAR) signaling, Epidermal Growth Factor Receptor (EGFR) signaling, and the recently elucidated role in ferroptosis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical lipid mediator.

Introduction: The Genesis of a Signaling Molecule

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a precursor to a host of bioactive lipid mediators.[3] Under conditions of oxidative stress or through specific enzymatic action, linoleic acid is converted into hydroperoxides, with this compound being a major product.[3][4] This conversion is catalyzed by enzymes such as 15-lipoxygenase (15-LOX) in mammals and lipoxygenase-1 (LO-1) in plants.[1]

While historically associated with cellular damage due to its reactive nature, it is now clear that this compound and its downstream metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), are active participants in intracellular communication. This guide will dissect the signaling cascades initiated and modulated by this compound, providing a framework for understanding its physiological and pathological significance.

Biosynthesis and Metabolism of this compound

The formation of this compound is a critical first step in its signaling cascade. The primary routes of its synthesis are:

-

Enzymatic Oxidation: The most specific route involves the action of lipoxygenases, particularly 15-LOX, which stereospecifically introduces a hydroperoxy group at the 13th carbon of linoleic acid.[1]

-

Non-Enzymatic Oxidation: In environments of high oxidative stress, reactive oxygen species (ROS) can non-enzymatically oxidize linoleic acid, leading to a racemic mixture of hydroperoxides, including 13-HpODE.[4]

Once formed, this compound is a relatively unstable molecule and is rapidly metabolized.[5] The primary metabolic fate of this compound is its reduction to the more stable alcohol, 13(S)-HODE, by cellular peroxidases such as glutathione peroxidases.[6] 13(S)-HODE is now understood to be a key mediator of many of the downstream effects attributed to the initial formation of this compound.

Diagram: Biosynthesis and Metabolism of this compound

Caption: Biosynthesis and primary metabolism of this compound.

Key Signaling Roles of this compound and its Metabolites

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

One of the most well-characterized roles of this compound and its reduced form, 13(S)-HODE, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[7][8]

-

PPARγ Activation: Both 13-HODE and its precursor have been shown to be ligands for PPARγ.[6][9] This activation can lead to the induction of genes involved in lipid uptake and metabolism.[7] Studies in intestinal epithelial cells have demonstrated that 13-HpODE treatment enhances PPAR signaling, suggesting a role in modulating lipid homeostasis in the gut.[7][10]

-

PPARα Activation: In rat hepatoma cells, 13-HPODE has been shown to activate PPARα, leading to an increase in the expression of genes involved in fatty acid oxidation and a reduction in cellular triglyceride levels.[11]

-

PPARδ Modulation: In the context of colorectal cancer, 13(S)-HODE has been shown to bind to PPARδ, leading to its down-regulation and the induction of apoptosis.[12]

Diagram: this compound/HODE in PPAR Signaling

Caption: Simplified pathway of PPAR activation by this compound/HODE.

Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound can potentiate signaling through the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. In Syrian hamster embryo cells, this compound was found to stimulate EGF-dependent mitogenesis.[1][13] The underlying mechanism involves the attenuation of EGFR dephosphorylation, leading to a sustained phosphorylation and activation of the receptor and its downstream effectors, including the Mitogen-Activated Protein (MAP) kinase pathway.[13] This suggests that in certain cellular contexts, this compound can act as a pro-proliferative signal.

A Biphasic Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][15] Recent studies have unveiled a fascinating, dose-dependent role for 13(S)-HODE in modulating ferroptosis in granulosa cells.[16][17][18]

-

Low Concentrations: At low doses (e.g., 100 nM), 13(S)-HODE appears to protect against ferroptosis. It achieves this by promoting the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxides, and by increasing glutathione levels, thereby mitigating intracellular lipid peroxidation.[16]

-

High Concentrations: Conversely, high concentrations of 13(S)-HODE induce ferroptosis. This is mediated by an accumulation of labile iron through the activation of the transferrin receptor and ferritin heavy chain 1, which sensitizes the cells to this form of cell death.[16][18]

This biphasic activity highlights the critical importance of the cellular concentration of 13(S)-HODE in determining cell fate.

Quantitative Data Summary: Biphasic Effect of 13(S)-HODE on Granulosa Cell Ferroptosis Markers

| Concentration of 13(S)-HODE | Effect on Lipid Peroxidation | Effect on Glutathione (GSH) Levels | Effect on Intracellular Iron | Outcome |

| Low (e.g., 100 nM) | Significantly Suppressed[16] | Significantly Increased[16] | Significantly Decreased[16] | Inhibition of Ferroptosis |

| High | Increased | Not specified | Increased | Induction of Ferroptosis |

Interaction with G-Protein Coupled Receptors (GPCRs)

The downstream metabolite, 13(S)-HODE, has been identified as a ligand for the G-protein coupled receptor GPR132 (also known as G2A).[6][9] However, it is a weaker activator of this receptor compared to its isomer, 9-HODE.[6][19] Activation of GPR132 by HODEs has been implicated in various cellular processes, including inflammation and macrophage function.[9] Interestingly, while both 9-HODE and 13-HODE can increase the expression of Fatty Acid Binding Protein-4 (FABP4) in macrophages, this effect appears to be mediated through PPARγ and is independent of GPR132.[20][21]

Role in Cancer Biology: A Double-Edged Sword

The influence of this compound and 13(S)-HODE on cancer is complex and appears to be highly context-dependent, with reports suggesting both pro- and anti-tumorigenic roles.

-

Anti-Tumor Effects: In colorectal cancer cells, 13(S)-HODE has been shown to induce apoptosis by down-regulating PPAR-δ.[12] Furthermore, recent findings indicate that 13(S)-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth, thereby suppressing cancer cell proliferation.[22] Studies have also shown that IL-13 and 13(S)HpODE can induce apoptosis in cancer cells through a MAO-A/ROS/p53/p21 signaling axis.[23]

-

Pro-Tumor Effects: In contrast, the 15-LOX-1/13(S)-HODE axis has been implicated in promoting the growth and survival of prostate cancer cells.[6] In breast cancer, elevated levels of 13-HODE have been associated with more rapidly growing tumors.[6]

Experimental Protocols

Protocol for Assessing 13-HpODE-Induced PPARγ Activation in Caco-2 Cells

Objective: To determine if 13-HpODE treatment leads to the activation of PPARγ and the upregulation of its target genes in a human intestinal epithelial cell line.

Methodology:

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Seed cells in 6-well plates and grow to 80% confluency. Treat the cells with varying concentrations of 13-HpODE (e.g., 50 µM, 100 µM) or a vehicle control (ethanol) for 24 hours.

-

RNA Extraction: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based assay on a real-time PCR system.

-

Use primers specific for PPARγ target genes such as PLIN2, FABP1, and CPT1A.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

-

Data Analysis: Analyze the fold change in gene expression in 13-HpODE-treated cells compared to the vehicle control. A significant increase in the expression of PPARγ target genes indicates activation of the pathway.

Diagram: Experimental Workflow for PPARγ Activation Assay

Caption: A stepwise workflow for analyzing PPARγ target gene expression.

Conclusion and Future Directions

This compound has emerged from the shadow of being a mere byproduct of lipid peroxidation to a key signaling molecule with a complex and nuanced role in cellular physiology and pathology. Its ability to modulate nuclear receptor activity, potentiate growth factor signaling, and exhibit a biphasic control over a regulated cell death pathway underscores its importance.

Future research should focus on several key areas:

-

Receptor Deconvolution: Further clarification of the specific receptors and binding partners for this compound and 13(S)-HODE in different cell types is crucial.

-

Context-Specific Functions: Elucidating why the this compound/HODE axis has opposing effects in different cancers is a high-priority area for therapeutic development.

-

In Vivo Significance: More in-depth animal studies are needed to translate the in vitro findings into a physiological context, particularly concerning its role in inflammatory diseases and cancer.

A comprehensive understanding of the signaling networks governed by this compound will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohep

- Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE)

- 13-Hydroxyoctadecadienoic acid. (n.d.). Wikipedia.

- Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. (2025, May 30). PubMed Central.

- Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. (n.d.). MDPI.

- Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. (2025, April 5). bioRxiv.

- This compound (CAS Number: 33964-75-9). (n.d.). Cayman Chemical.

- Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice. (n.d.).

- 13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid... (n.d.).

- Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC. (n.d.). PubMed Central.

- 13-HODE increases intracellular calcium in vascular smooth muscle cells. (1994, April).

- Oxidised metabolites of the omega-6 fatty acid linoleic acid activ

- The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. (n.d.).

- Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activ

- Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC. (n.d.). PubMed Central.

- Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC. (n.d.). PubMed Central.

- The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes. (1997, August 1). PubMed.

- 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. (2018, February 27). PubMed.

- Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. (2025, May 30). PubMed.

- 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. (2018, February 27).

- 9-HODE activates the G2A-receptor (GRP132). (A,B) Shown are calcium... (n.d.).

- IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis. (2022, December 30). PubMed.

- Specific oxylipins enhance vertebrate hematopoiesis via the receptor GPR132. (2018, August 23). PNAS.

- (±)13-HpODE (13-Hydroperoxylinoleic acid). (n.d.). MedChemExpress.

- This compound. (n.d.).

- Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens. (2023, August 15). PubMed Central.

- Showing metabocard for 13-HPODE(1-) (HMDB0062637). (2017, March 23).

- Research Paper Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. (n.d.). Hogrefe eContent.

- 13-HPODE induces pro-inflammatory gene expression in undifferentiated... (n.d.).

- Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. (2021, February 3).

- Differential Action of 13-HPODE on PPARalpha Downstream Genes in Rat Fao and Human HepG2 Hep

- Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). (2006, August 13).

- Diastereomeric analysis of synthesized 13(RS)-HPODE CE (A) and... (n.d.).

- Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC. (2016, August 9).

- Lipids promote ferroptosis in cancer cells. (n.d.). Lipotype GmbH.

- Quantitation of 9-hydroperoxy octadecadienoic acid (9-HpODE) and... (n.d.).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871) [hmdb.ca]

- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differential action of 13-HPODE on PPARalpha downstream genes in rat Fao and human HepG2 hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipotype.com [lipotype.com]

- 16. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Lipid Mediator: An In-depth Technical Guide to the Mechanisms of 13(S)-HpODE Formation from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid, gives rise to a family of bioactive metabolites known as oxylipins. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) stands out for its significant roles in cellular signaling, inflammation, and the pathogenesis of various diseases.[1][2] Understanding the precise mechanisms governing its formation is paramount for developing targeted therapeutic strategies. This technical guide provides a comprehensive exploration of the core pathways leading to this compound synthesis, delineating the highly specific enzymatic routes from the stochastic non-enzymatic processes. We will delve into the catalytic intricacies of lipoxygenases, the minor contributions of other enzymes, and the free-radical chain reactions of autoxidation. Furthermore, this guide furnishes field-proven experimental protocols to enable researchers to investigate these mechanisms in their own laboratories.

Introduction: Linoleic Acid and the Significance of this compound

Linoleic acid (LA; 18:2, n-6) is an indispensable component of cellular membranes and a precursor to a cascade of signaling molecules.[3] Its oxidation is a critical biological process, yielding hydroperoxides that are subsequently converted to a diverse array of potent lipid mediators.[4] this compound is a primary oxidation product that can be further reduced to its more stable corresponding hydroxide, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1][5] This metabolite is not merely a byproduct of oxidative stress but an active participant in cellular physiology and pathophysiology, influencing processes such as cell proliferation, apoptosis, and inflammation.[1][2][6] The stereochemistry of the hydroperoxy group at the C13 position is crucial, as the biological activity is often highly specific to the (S) enantiomer. This guide will illuminate the pathways that ensure this specific molecular architecture.

The Dominant Pathway: Enzymatic Formation via Lipoxygenases (LOX)

The primary and most regulated route for the production of this compound is through the action of a family of non-heme iron-containing enzymes known as lipoxygenases (LOXs).[7][8] These enzymes catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids.[8][9]

The 15-Lipoxygenase (15-LOX) Mechanism

In mammals, the key enzyme responsible for the synthesis of this compound from linoleic acid is 15-lipoxygenase-1 (15-LOX-1).[1] The catalytic cycle of 15-LOX-1 is a highly controlled process that ensures the precise positioning and stereochemistry of the resulting hydroperoxide.

The mechanism proceeds through the following key steps:

-

Substrate Binding: Linoleic acid binds to the active site of the 15-LOX-1 enzyme in a specific orientation.[9]

-

Hydrogen Abstraction: The enzyme stereospecifically abstracts a hydrogen atom from the C-11 position of linoleic acid.[10] This is the rate-limiting step and results in the formation of a pentadienyl radical intermediate.

-

Oxygen Insertion: Molecular oxygen then adds to the C-13 position of the pentadienyl radical. The enzyme's architecture directs the oxygen to attack from a specific face of the radical, leading to the formation of a peroxyl radical with a defined (S) stereochemistry.[9]

-

Reduction and Product Release: The peroxyl radical is then reduced to a hydroperoxide, and the final product, this compound, is released from the enzyme.

The remarkable specificity of 15-LOX-1 is a direct consequence of the three-dimensional structure of its active site, which precisely orients the linoleic acid substrate for the controlled hydrogen abstraction and subsequent oxygen insertion.[9][11]

Plant Lipoxygenases

In plants, such as soybeans, lipoxygenase-1 (LOX-1) is a well-characterized enzyme that also produces this compound from linoleic acid.[1][12] Interestingly, the product profile of some plant LOXs can be pH-dependent, with the formation of 9(S)-HpODE increasing at lower pH values.[12][13]

Caption: Enzymatic formation of this compound by 15-LOX-1.

Minor Enzymatic Pathways: The Role of Cyclooxygenases (COX)

While lipoxygenases are the primary drivers of this compound synthesis, cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, can also metabolize linoleic acid to form 13-HpODE.[14][15] However, this is generally considered a minor pathway compared to the metabolism of their preferred substrate, arachidonic acid.[16] Studies have shown that both COX-1 and COX-2 can produce this compound as the main product from linoleic acid.[14] The formation of 13-HpODE by COX enzymes can have regulatory implications, as it has been shown to inhibit prostaglandin synthesis from arachidonic acid.[14][15][17]

The Unregulated Route: Non-Enzymatic Autoxidation

In contrast to the highly specific enzymatic pathways, linoleic acid can also undergo non-enzymatic oxidation through a free-radical-mediated process known as autoxidation or lipid peroxidation.[10][18][19] This process is initiated by reactive oxygen species (ROS) and proceeds via a chain reaction mechanism.

The key stages of autoxidation are:

-

Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the C-11 position of linoleic acid, forming a pentadienyl radical.[20]

-

Propagation: The pentadienyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.[10][20]

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[10]

A critical distinction of autoxidation is its lack of stereospecificity. The unstructured environment of the reaction allows for the formation of a racemic mixture of hydroperoxide isomers, including both (R) and (S) enantiomers of 9-HpODE and 13-HpODE, as well as other positional isomers.[21][22]

Caption: Non-enzymatic autoxidation of linoleic acid.

Comparative Summary of Formation Pathways

| Feature | Enzymatic (15-LOX-1) | Non-Enzymatic (Autoxidation) |

| Catalyst | 15-Lipoxygenase-1 | Reactive Oxygen Species (ROS) |

| Specificity | Highly regio- and stereospecific | Non-specific |

| Primary Product | This compound | Racemic mixture of 9-HpODE and 13-HpODE isomers |

| Regulation | Tightly regulated by cellular conditions | Stochastic, dependent on ROS levels |

| Biological Context | Controlled signaling pathways | Oxidative stress, cellular damage |

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound using Soybean Lipoxygenase

This protocol describes the in vitro synthesis of this compound from linoleic acid using commercially available soybean lipoxygenase.

Materials:

-

Linoleic acid (high purity)

-

Soybean Lipoxygenase (Type V, ~200,000 units/mg)

-

0.2 M Borate buffer (pH 9.0)

-

Ethanol

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

1 N HCl

-

Nitrogen gas

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol.

-

In a reaction vessel, add 30 mL of 0.2 M borate buffer (pH 9.0).[23]

-

Add the linoleic acid stock solution to the buffer to a final concentration of ~50 mg in the total volume.[23]

-

Initiate the reaction by adding soybean lipoxygenase (200,000 units).[23]

-

Stir the reaction mixture at room temperature (25°C) for 1 hour.[23][24]

-

Monitor the formation of the conjugated diene structure of 13-HpODE by taking aliquots and measuring the absorbance at 234 nm using a spectrophotometer.[24][25]

-

Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.[23]

-

Extract the 13-HpODE from the aqueous phase using diethyl ether (perform extraction three times).

-

Combine the organic extracts and wash with water.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen gas.

-

The resulting this compound can be purified using normal-phase HPLC.[23]

Protocol for Analysis of HpODE Isomers by HPLC

This protocol outlines a general method for the separation and analysis of HpODE isomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Normal-phase silica column (e.g., Venusil XBP-Si, 25 cm x 10 mm, 5 µm)[23] or a C18 reverse-phase column.

Mobile Phase (Normal Phase Example):

-

Isocratic elution with a mixture of hexane and 2-propanol (e.g., 197:3, v/v) containing 0.1% acetic acid.[23]

Procedure:

-

Prepare standards of 9-HpODE and 13-HpODE if available.

-

Dissolve the sample containing HpODE isomers in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Set the flow rate (e.g., 4.7 mL/min for the specified normal phase column).[23]

-

Monitor the elution of the isomers by detecting the conjugated diene absorbance at 234 nm.[23]

-

Identify and quantify the different isomers by comparing their retention times and peak areas to those of the standards. Chiral phase HPLC can be employed for the separation of (R) and (S) enantiomers.

Conclusion

The formation of this compound from linoleic acid is a pivotal event in lipid biochemistry, with distinct enzymatic and non-enzymatic mechanisms governing its production. The highly specific and regulated synthesis by 15-lipoxygenase underscores its role as a deliberate signaling molecule in physiological processes. Conversely, the non-specific generation of a mixture of HpODE isomers through autoxidation is a hallmark of oxidative stress. A thorough understanding of these divergent pathways, supported by robust experimental methodologies, is essential for researchers in the fields of biology, medicine, and drug development to unravel the complex roles of this bioactive lipid and to devise strategies for modulating its formation in health and disease.

References

-

Gardner, H.W. (1989). Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1001(3), 274-281. [Link]

-

Koskas, J. P., Cillard, J., & Cillard, P. (1984). Autoxidation of linoleic acid and behavior of its hydroperoxides with and without tocopherols. Journal of the American Oil Chemists' Society, 61(9). [Link]

-

Tallman, K. A., & Porter, N. A. (2016). An update on products and mechanisms of lipid peroxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 997-1008. [Link]

-

ResearchGate. Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-HPODE is yielded by 15-lypoxygenase via positional, geometric, and enantio selective oxidation from linoleic acid. [Link]

-

Gardner, H. W., Hamberg, M., & Sprecher, H. (1994). Mechanism of linoleic acid hydroperoxide reaction with alkali. Lipids, 29(6), 383-390. [Link]

-

Maiorino, M., Gebicki, J. M., & Ursini, F. (1996). A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products. Free Radical Biology and Medicine, 21(5), 661-669. [Link]

-

Vu, H. S., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. Plant and Cell Physiology, 58(5), 874-887. [Link]

-

Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox Biology, 6, 297-310. [Link]

-

Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Biological and Pharmaceutical Bulletin, 27(9), 1371-1374. [Link]

-

Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. Lipids, 30(4), 277-290. [Link]

-

Sud'ina, G. F., et al. (1993). [Kinetic mechanisms of linoleic acid oxidation by 5-lipoxygenase from Solanum tuberosum L]. Biokhimiia, 58(6), 938-948. [Link]

-

Habash, D. Z., et al. (2017). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 22(11), 1899. [Link]

-

Wikipedia. Linoleic acid. [Link]

-

Vu, H. S., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. PubMed, 28339833. [Link]

-

Niki, E. (2023). Lipid peroxidation models. Experimental protocols for reactive oxygen and nitrogen species. [Link]

-

Gong, Z., et al. (2022). Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry. Environmental Science: Atmospheres, 3(1), 147-159. [Link]

-

Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. J-Stage, 27(9), 1371-1374. [Link]

-

Wikipedia. Mead acid. [Link]

-

Lee, S. H., & Min, D. B. (2004). Purification and Identification of Linoleic Acid Hydroperoxides Generated by Soybean Seed Lipoxygenases 2 and 3. Journal of Agricultural and Food Chemistry, 52(18), 5661-5666. [Link]

-

ResearchGate. Free radical peroxidation of linoleic acid showing the formation of one of the two most readily formed hydroperoxides, the 9-hydroperoxide. [Link]

-

Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences, 100(17), 9968-9973. [Link]

-

Vaca, C. E., Wilhelm, J., & Harms-Ringdahl, M. (1988). Peroxidation of linoleic, arachidonic and oleic acid in relation to the induction of oxidative DNA damage and cytogenetic effects. Carcinogenesis, 9(7), 1273-1278. [Link]

-

Schneider, C., & Brash, A. R. (2008). Control of oxygenation in lipoxygenase and cyclooxygenase catalysis. Vitamins and Hormones, 78, 1-26. [Link]

-

Totani, Y., & Miyashita, K. (2020). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Molecules, 25(21), 5174. [Link]

-

Stoll, L. L., et al. (1995). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. Archives of Biochemistry and Biophysics, 322(1), 208-216. [Link]

-

Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences, 100(17), 9968-9973. [Link]

-

Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Semantic Scholar. [Link]

-

Ringseis, R., et al. (2005). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent. [Link]

-

Zhao, Y., et al. (2018). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Scientific Reports, 8(1), 17935. [Link]

-

Al-Bayati, F. A., & Al-Azzawi, A. M. (2018). Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism. eScholarship.org. [Link]

-

Coffa, G., & Brash, A. R. (2004). A single active site residue directs oxygenation stereospecificity in lipoxygenases: Stereocontrol is linked to the position of oxygenation. Proceedings of the National Academy of Sciences, 101(44), 15579-15584. [Link]

-

Iversen, L. F., et al. (2012). Robust Inhibitory Effects of Conjugated Linolenic Acids on a Cyclooxygenase-related Linoleate 10S-Dioxygenase: Comparison with COX-1 and COX-2. The Journal of Biological Chemistry, 287(28), 23517-23528. [Link]

-

Senthilkumar, K., et al. (2019). Origin of Regio- and Stereospecific Catalysis by 8-Lipoxygenase. The Journal of Physical Chemistry B, 123(50), 10636-10648. [Link]

-

Wojnowski, W., et al. (2024). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 13(1), 143. [Link]

-

Gilbert, N. C., & Brash, A. R. (2011). The structural basis for specificity in lipoxygenase catalysis. Prostaglandins & Other Lipid Mediators, 96(1-4), 1-7. [Link]

-

Jardin, C., et al. (2015). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PLoS ONE, 10(7), e0132129. [Link]

-

Pérez-Rodríguez, L., et al. (2021). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Antioxidants, 10(4), 549. [Link]

-

Gardner, H. W. (1989). Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. ResearchGate. [Link]

-

Jardin, C., et al. (2015). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. International Journal of Molecular Sciences, 16(7), 16309-16327. [Link]

-

Yin, Y., et al. (2022). Ferroptosis: The Initiation Process of Lipid Peroxidation in Muscle Food. Foods, 11(19), 3058. [Link]

-

Su, L. J., et al. (2019). Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis. Oxidative Medicine and Cellular Longevity, 2019, 5080843. [Link]

-

Heshof, R., et al. (2017). Lipoxygenase 2 from Cyanothece sp. controls dioxygen insertion by steric shielding and substrate fixation. PLoS ONE, 12(5), e0177709. [Link]

-

Wikipedia. Lipid peroxidation. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linoleic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A single active site residue directs oxygenation stereospecificity in lipoxygenases: Stereocontrol is linked to the position of oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme [jstage.jst.go.jp]

- 16. Mead acid - Wikipedia [en.wikipedia.org]

- 17. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme | Semantic Scholar [semanticscholar.org]

- 18. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00127F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. sci-hub.box [sci-hub.box]

- 22. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. econtent.hogrefe.com [econtent.hogrefe.com]

- 25. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 13(S)-Hydroperoxyoctadecadienoic Acid in Inflammation: A Technical Guide

Introduction: Navigating the Complexity of a Key Lipid Mediator

In the intricate landscape of inflammatory signaling, lipid mediators play a pivotal role as signaling molecules that can both propagate and resolve inflammatory responses. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a primary oxidation product of the essential fatty acid linoleic acid, has emerged as a molecule of significant interest. Its presence in biological systems, particularly at sites of inflammation, has prompted extensive research into its functional significance. This technical guide provides an in-depth exploration of the biological functions of this compound in inflammation, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis and metabolism, unravel its dual pro- and anti-inflammatory roles, and detail the experimental methodologies crucial for its study.

Biosynthesis and Metabolism: The Genesis of a Potent Signaling Molecule

The biological activity of this compound is intrinsically linked to its enzymatic synthesis and subsequent metabolic fate. Understanding this pathway is fundamental to interpreting its role in inflammatory cascades.

Enzymatic Synthesis via 15-Lipoxygenase (15-LOX)

The primary route for the stereospecific synthesis of this compound is through the action of 15-lipoxygenase-1 (15-LOX-1), an enzyme highly expressed in immune cells such as macrophages, eosinophils, and neutrophils.[1] 15-LOX-1 catalyzes the insertion of molecular oxygen into linoleic acid at the carbon-13 position, yielding 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (this compound).[1][2] This enzymatic process is highly specific, producing almost exclusively the (S)-enantiomer.[1]

Caption: Enzymatic synthesis of this compound.

Metabolic Conversion to 13(S)-HODE and Other Metabolites

This compound is a relatively unstable hydroperoxide and is rapidly metabolized in cells.[2] The primary metabolic pathway involves its reduction to the more stable hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), by cellular peroxidases such as glutathione peroxidase (GPx).[1] This conversion is a critical juncture, as 13(S)-HODE possesses distinct biological activities from its precursor.

Furthermore, this compound can decompose into highly reactive and cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE), which contribute to oxidative stress and cellular damage.[3]

Caption: Metabolic fate of this compound.

The Dual Nature of this compound in Inflammation: A Context-Dependent Paradigm

A fascinating aspect of this compound biology is its seemingly contradictory roles in inflammation. Depending on the cellular context, its concentration, and its metabolic conversion, it can exert both pro-inflammatory and modulatory, often anti-inflammatory, effects.

Pro-Inflammatory Actions of this compound

Direct exposure of various cell types to this compound can trigger a pro-inflammatory response. This is particularly evident in endothelial cells and intestinal epithelial cells.

-

Activation of NF-κB Signaling: this compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[3] This activation leads to the increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[3]

-

Induction of Adhesion Molecules: In endothelial cells, this compound can induce the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of leukocytes to sites of inflammation.[4]

-

Disruption of Barrier Function: Studies using Caco-2 intestinal epithelial cells as a model for the gut lining have demonstrated that this compound can disrupt intestinal barrier integrity, potentially contributing to the pathogenesis of inflammatory bowel disease.[3][5]

Modulatory and Anti-Inflammatory Effects via 13(S)-HODE and PPARγ

The conversion of this compound to 13(S)-HODE is a critical switch in its inflammatory signaling. 13(S)-HODE is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.[2][6]

-

PPARγ Activation: Upon binding to 13(S)-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

-

Transcriptional Regulation of Inflammation: The activation of PPARγ by 13(S)-HODE in macrophages can lead to the transrepression of pro-inflammatory genes, effectively dampening the inflammatory response.[6] This includes the inhibition of cytokine production and the promotion of a more anti-inflammatory M2 macrophage phenotype.

The balance between the direct pro-inflammatory effects of this compound and the anti-inflammatory actions of its metabolite 13(S)-HODE is likely influenced by the cellular redox state and the activity of peroxidases like GPx. High levels of oxidative stress may favor the accumulation of this compound and its decomposition into cytotoxic aldehydes, promoting inflammation. Conversely, an efficient antioxidant system would promote the conversion to 13(S)-HODE, leading to the resolution of inflammation.

Sources

- 1. Dual-Function Lipid Mediator: Comprehensive Analysis of 13-Hode in Metabolism, Ferroptosis, and Cancer - Oreate AI Blog [oreateai.com]

- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

13(S)-HpODE and its involvement in oxidative stress

An In-Depth Technical Guide to 13(S)-HpODE and its Involvement in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

13(S)-hydroperoxyoctadecadienoic acid, or this compound, is a critical bioactive lipid mediator derived from the oxygenation of linoleic acid. As a primary product of lipid peroxidation, it stands at the crossroads of cellular signaling and oxidative stress. Its presence and concentration within biological systems can dictate cellular fate, influencing processes from physiological responses to the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, its multifaceted role in oxidative stress, its impact on cellular signaling pathways, and its implications in various pathologies. Furthermore, this guide presents detailed methodologies for the accurate detection and quantification of this compound, offering researchers and drug development professionals the essential tools to investigate its complex role in health and disease.

Part 1: The Biochemical Identity and Formation of this compound

This compound is a hydroperoxy derivative of linoleic acid, an omega-6 polyunsaturated fatty acid abundant in cellular membranes.[1] Its formation is a hallmark of lipid peroxidation, a process that can occur both enzymatically and non-enzymatically.

Enzymatic Biosynthesis

The primary enzymatic route for this compound synthesis involves lipoxygenases (LOXs), particularly 15-lipoxygenase (15-LOX) in mammals.[2] These enzymes introduce molecular oxygen into linoleic acid in a regio- and stereo-specific manner, yielding this compound.[3] In contrast, plant lipoxygenases, such as soybean lipoxygenase-1, also produce this compound from linoleic acid.[2]

Non-Enzymatic Formation

Under conditions of oxidative stress, the non-enzymatic peroxidation of linoleic acid by reactive oxygen species (ROS) also generates 13-HpODE.[3] However, this process is not stereospecific and results in a racemic mixture of this compound and its enantiomer, 13(R)-HpODE.[3]

Metabolism of this compound

This compound is a relatively unstable molecule and is rapidly metabolized within cells to more stable compounds.[4] The primary metabolic fate of this compound is its reduction to the corresponding hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a reaction catalyzed by peroxidases such as glutathione peroxidases (GPXs).[2][3] 13(S)-HODE itself is a potent signaling molecule with a range of biological activities.[3] this compound can also be further metabolized into other products, including aldehydes like 4-hydroxynonenal (4-HNE), which are highly reactive and contribute to cellular damage.[5]

Part 2: The Dichotomous Role of this compound in Oxidative Stress and Cellular Signaling

This compound is a key player in the complex interplay between oxidative stress and cellular signaling. Its effects are highly context-dependent, varying with its concentration and the cellular environment.

Induction of Oxidative Stress

As a lipid hydroperoxide, this compound is an intrinsic marker and mediator of oxidative stress.[6] Its accumulation can disrupt cellular redox homeostasis by:

-

Generating Reactive Species: The decomposition of this compound can produce other reactive species, including alkoxyl and peroxyl radicals, which can propagate lipid peroxidation and damage other cellular components like proteins and DNA.[5]

-

Depleting Antioxidants: The enzymatic reduction of this compound by glutathione peroxidases consumes glutathione (GSH), a critical cellular antioxidant.[7] Significant accumulation of this compound can therefore deplete cellular GSH stores, rendering the cell more vulnerable to oxidative damage.

Modulation of Cellular Signaling Pathways

Beyond its role as a marker of damage, this compound and its metabolite 13(S)-HODE actively participate in cellular signaling.

-

PPAR Signaling: 13-HODE is a known ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[3][8] Activation of PPARγ by 13-HODE can influence the expression of genes involved in lipid metabolism and inflammation.[9][10]

-

EGFR Signaling: this compound has been shown to augment epidermal growth factor receptor (EGFR) signaling by inhibiting its dephosphorylation.[11] This leads to prolonged activation of downstream pathways, such as the MAP kinase pathway, which can impact cell proliferation.[11]

-

mTOR Pathway: The metabolite 13(S)-HODE has been identified as a direct inhibitor of the mechanistic target of rapamycin (mTOR) kinase activity, suggesting a role in controlling cancer cell growth.[12]

Part 3: this compound in Pathophysiology

The dysregulation of this compound metabolism is implicated in a variety of diseases.

Atherosclerosis

This compound and 13(S)-HODE are found in atherosclerotic plaques.[2][8] In the early stages of atherosclerosis, 15-LOX-1-mediated production of 13(S)-HODE in macrophages may have a protective role by activating PPARγ and promoting the clearance of lipids.[8] However, in advanced lesions, non-enzymatic production of HODEs contributes to inflammation and plaque instability.[8]

Cancer

The role of the 15-LOX/13(S)-HODE axis in cancer is complex and appears to be context-dependent. In some cancers, like colon cancer, 13(S)-HODE has been shown to inhibit proliferation and induce apoptosis.[3] Conversely, in prostate cancer, this pathway may promote tumor growth.[3]

Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[13] this compound is a key driver of ferroptosis.[14] The central defense against ferroptosis is the enzyme glutathione peroxidase 4 (GPX4), which specifically reduces lipid hydroperoxides like this compound.[14][15] Inhibition or depletion of GPX4 leads to the accumulation of this compound and subsequent ferroptotic cell death.[14] Interestingly, the effect of 13(S)-HODE on ferroptosis in granulosa cells appears to be biphasic; low doses can protect against ferroptosis by promoting GPX4-mediated reduction of lipid peroxidation, while high doses induce ferroptosis by promoting iron accumulation.[14]

Part 4: Methodologies for the Study of this compound

Accurate measurement and analysis of this compound are crucial for understanding its biological roles.

Sample Handling and Preparation

Proper sample handling is critical to prevent the artificial oxidation of lipids. Samples should be processed promptly, and if storage is necessary, lipids should be extracted and stored at -80°C under an inert atmosphere.[16] The use of buffers free of transition metal ions is recommended to minimize auto-oxidation.[16]

Quantification of Lipid Hydroperoxides

Several methods are available for the quantification of lipid hydroperoxides, each with its own advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

| Ferrous Oxidation-Xylenol Orange (FOX) Assay | Colorimetric detection of the oxidation of Fe(II) to Fe(III) by hydroperoxides in the presence of xylenol orange. | Sensitive, rapid, and cost-effective.[16] | Can be prone to interference from other oxidizing agents.[16] |

| Iodometric Assay | Titrimetric or spectrophotometric measurement of iodine released from potassium iodide by hydroperoxides. | Simple and reliable for samples with high concentrations of lipid hydroperoxides.[16] | Less sensitive than other methods. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of lipid species by HPLC followed by detection and quantification by mass spectrometry. | Highly specific and sensitive, allowing for the quantification of individual lipid hydroperoxide species.[16] | Requires specialized equipment and expertise. |

Detailed Protocol: Ferrous Oxidation-Xylenol Orange (FOX) Assay

This protocol provides a general framework for the FOX assay, which can be adapted for various sample types.

Reagents:

-

Xylenol Orange solution

-

Ferrous sulfate or ammonium ferrous sulfate solution

-

Sorbitol

-

Sulfuric acid

-

Methanol

-

Triphenylphosphine (for background correction)

Procedure:

-

Sample Preparation: Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

-

Reagent Preparation: Prepare the FOX reagent by mixing the xylenol orange, ferrous salt, and sorbitol in sulfuric acid and methanol.

-

Assay Reaction: Add the lipid extract to the FOX reagent. For background correction, a parallel sample should be treated with triphenylphosphine to reduce the hydroperoxides before adding the FOX reagent.

-

Incubation: Incubate the reaction mixture at room temperature in the dark for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 560 nm).

-

Quantification: Calculate the concentration of lipid hydroperoxides based on a standard curve generated with a known hydroperoxide standard (e.g., hydrogen peroxide or a specific lipid hydroperoxide standard).

Visualizations

Signaling Pathway of this compound in Oxidative Stress and Ferroptosis

Caption: Signaling pathways of this compound and its metabolite 13(S)-HODE.

Experimental Workflow for LC-MS based Quantification of this compound

Caption: A typical workflow for the quantification of this compound using LC-MS.

References

- Benchchem. Technical Support Center: Refining Protocols for Lipid Hydroperoxide Quantification.

- Wikipedia. 13-Hydroxyoctadecadienoic acid.

- Song Y, et al. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed Central. 2025.

- Cayman Chemical. This compound (CAS Number: 33964-75-9).

- Song Y, et al. 13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid metabolism pathway. ResearchGate.

- Glasgow WC, et al. The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes. PubMed. 1997.

- Song Y, et al. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed. 2025.

- Northwest Life Science Specialties, LLC. NWLSS™ Lipid Hydroperoxide Assay.

- Al-Snafi M, et al. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed Central.

- Luci S, et al. Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent.

- Abcam. ab133085 – Lipid Hydroperoxide (LPO) Assay Kit. 2023.

- Cayman Chemical. Lipid Hydroperoxide (LPO) Assay Kit.

- PubChem. This compound.

- Lee J, et al. Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. 2025.

- Wenzel SE, et al. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis. PubMed Central. 2016.

- Human Metabolome Database. Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). 2006.

- Al-Snafi M, et al. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI.

- Taylor & Francis Online. 13-hydroxyoctadecadienoic acid – Knowledge and References.

- Al-Snafi M, et al. Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI.

- Suzuki Y, et al. Effect of 13-hydroperoxyoctadecadienoic acid on 15-hydroxy prostaglandin dehydrogenase activity in rabbit kidney cortex. PubMed. 1993.

- Human Metabolome Database. Showing metabocard for 13-HPODE(1-) (HMDB0062637). 2017.

- Vangaveti V, et al. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. PubMed Central.

- Anthonymuthu TS, et al. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4. PubMed Central. 2019.

- Lipotype GmbH. Lipids promote ferroptosis in cancer cells.

Sources

- 1. Human Metabolome Database: Showing metabocard for 13-HPODE(1-) (HMDB0062637) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871) [hmdb.ca]

- 5. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells [mdpi.com]

- 6. econtent.hogrefe.com [econtent.hogrefe.com]

- 7. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. lipotype.com [lipotype.com]

- 14. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

downstream metabolites of 13(S)-HpODE and their functions

An In-Depth Technical Guide to the Downstream Metabolites of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE): Pathways, Functions, and Analytical Methodologies

Executive Summary

13(S)-Hydroperoxyoctadecadienoic acid (this compound) is a primary product of 15-lipoxygenase (15-LOX) mediated oxidation of linoleic acid, a ubiquitous polyunsaturated fatty acid. Far from being a mere intermediate, this compound stands at a critical metabolic crossroads, giving rise to a diverse array of bioactive downstream metabolites. These molecules, collectively known as oxylipins, are potent signaling lipids that modulate a wide spectrum of physiological and pathophysiological processes, including inflammation, cell proliferation, apoptosis, and redox homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways originating from this compound, delineates the known biological functions of its key downstream products, and presents validated experimental protocols for their study. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and target this important signaling network.

The Origin and Significance of this compound

The biosynthesis of this compound is a highly controlled enzymatic process. In mammals, the enzyme 15-lipoxygenase (ALOX15) acts on linoleic acid with high stereospecificity to introduce molecular oxygen, yielding this compound.[1][2] This initial step is crucial, as the hydroperoxy fatty acid is relatively unstable and is rapidly converted into more stable, functional metabolites.[3] The presence of this compound and its derivatives has been confirmed in various pathological contexts, including human atherosclerotic plaques, highlighting their clinical relevance.[2]

Major Metabolic Fates of this compound

This compound is a substrate for several distinct enzymatic and non-enzymatic pathways, leading to a variety of structurally and functionally diverse molecules. Understanding these branching pathways is fundamental to appreciating the pleiotropic effects of 15-LOX activation.

Enzymatic Reduction to 13(S)-HODE: The Principal Pathway

The most prevalent metabolic route for this compound in mammalian cells is its rapid reduction to the corresponding hydroxy fatty acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a reaction catalyzed by cellular peroxidases such as glutathione peroxidases.[1][2] 13(S)-HODE is considerably more stable than its hydroperoxy precursor and is recognized as a key signaling mediator in its own right.

The Allene Oxide Pathway

In certain biological systems, particularly in plants like flaxseed, this compound can be converted by hydroperoxide isomerase into ketol structures.[4][5] Isotopic labeling studies have provided evidence that this transformation proceeds through a highly unstable allene epoxide intermediate.[6] The primary products are α-ketols and γ-ketols, such as 13-hydroxy-12-oxo-octadec-(9Z)-enoic acid.[4][6]

Non-Enzymatic Decomposition to Reactive Aldehydes

Due to the instability of the hydroperoxide group, this compound can undergo metal-independent decomposition to form highly reactive and often cytotoxic aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE), and other truncated fatty acids.[7][8] This decomposition can be enhanced by various chemical agents and contributes to the oxidative stress profile in tissues where this compound is generated.[8]

Caption: Key metabolic pathways originating from this compound.

Downstream Metabolism of 13(S)-HODE

The generation of 13(S)-HODE is not the terminal step. This stable hydroxy fatty acid can be further metabolized, leading to either functional modification or inactivation and disposal.

Oxidation to 13-oxo-HODE

13(S)-HODE can be oxidized by a NAD+-dependent dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE).[1] This conversion from a hydroxyl to a keto group can significantly alter the biological activity of the molecule.

Peroxisomal β-Oxidation: An Inactivation Cascade

A major route for the catabolism and inactivation of 13(S)-HODE is through peroxisomal β-oxidation.[9] This process involves the sequential shortening of the fatty acid carbon chain, generating metabolites such as 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2).[9] This pathway serves as a mechanism for clearing 13(S)-HODE from the vascular wall and other tissues, thereby terminating its signaling functions.[9]

Caption: Primary metabolic fates of the stable metabolite 13(S)-HODE.

Biological Functions and Signaling Roles of Key Metabolites

The diverse metabolites downstream of this compound exert a wide range of biological effects by interacting with specific cellular targets, including nuclear receptors and key signaling kinases.

| Metabolite | Key Biological Functions | Supporting References |

| This compound | Augments EGF receptor signaling; enhances lipid metabolic pathways (PPAR signaling); activates pro-inflammatory NF-κB pathway; suppresses oxidative phosphorylation. | [2][10][11][12] |

| 13(S)-HODE | Potent activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ); suppresses cancer cell growth via mTOR inhibition; acts as a biphasic modulator of ferroptosis; possesses vasoactive properties. | [9][13][14][15] |

| 13-oxo-HODE | Involved in regulating cell growth and has been identified as a PPARγ agonist. | [1][13] |

| 4-HNE | Highly cytotoxic; causes oxidative stress and generation of reactive oxygen species (ROS); forms protein adducts, leading to cellular dysfunction. | [7] |

| Chain-Shortened Metabolites | Considered primarily as inactive catabolic products destined for removal from the cell. | [9] |

The functional dichotomy of this pathway is noteworthy. For instance, 13(S)-HODE has been shown to suppress cancer cell growth by directly inhibiting the mTOR kinase, a central regulator of cell proliferation.[14] Conversely, its precursor, this compound, can promote pro-inflammatory signaling and alter cellular gene expression to favor lipid uptake and steroid hormone biosynthesis.[10][11][12] Furthermore, 13(S)-HODE is a critical regulator of ferroptosis, an iron-dependent form of cell death, where it can either protect or sensitize cells depending on the context.[15] This functional complexity underscores the importance of measuring the complete metabolite profile to understand the net biological outcome.

Methodologies for the Analysis of this compound Metabolites

Accurate identification and quantification of these lipid mediators require robust analytical techniques. The inherent instability of this compound and the low physiological concentrations of its metabolites present significant analytical challenges. A typical workflow involves enzymatic synthesis of standards, careful extraction, and sensitive detection by mass spectrometry.

Protocol: Enzymatic Synthesis of this compound

-

Rationale: As commercial standards can be costly and prone to degradation, in-house synthesis provides fresh, high-quality material for use as standards and for biological experiments.

-

Methodology:

-

Prepare a 0.2 M borate buffer, pH 9.0.

-

Dissolve linoleic acid in the buffer to a final concentration of ~1-2 mM.

-

Initiate the reaction by adding soybean lipoxidase (Type V, ~20,000 units/mL).

-

Incubate at room temperature (~25°C) with gentle stirring for 1 hour.

-

Monitor the formation of the conjugated diene system by scanning UV absorbance; a peak maximum should appear at 234 nm.[12][16]

-

Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.

-

Extract the this compound product from the aqueous phase using diethyl ether or n-hexane.[8]

-

Dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

-

The resulting product can be further purified by normal-phase HPLC if required.

-

Protocol: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Rationale: LC-MS/MS is the gold standard for oxylipin analysis, offering exceptional sensitivity and specificity through the separation of metabolites by chromatography and their identification based on mass-to-charge ratio and fragmentation patterns.

-

Methodology:

-

Extraction: Extract lipids from the biological matrix (e.g., plasma, cell culture media, tissue homogenate) using a solvent system like the Folch method (chloroform:methanol) or solid-phase extraction (SPE) with a C18 cartridge. An internal standard (e.g., a deuterated version of the analyte like 13(S)-HODE-d4) must be added at the beginning of the extraction to correct for sample loss.

-

Saponification (Optional): To measure total (free + esterified) HODEs, the lipid extract can be saponified with NaOH to release fatty acids from complex lipids.[17]

-

Derivatization (Optional): For analysis of aldehydes like 4-HNE by GC-MS, derivatization of the aldehyde and hydroxyl groups (e.g., to PFB-oxime-TMS derivatives) is necessary to improve volatility and ionization efficiency.[8]

-

LC Separation: Reconstitute the final extract in an appropriate mobile phase. Inject the sample onto a reverse-phase C18 column. Use a gradient elution, typically with water and acetonitrile/methanol containing a small amount of acid (e.g., 0.1% formic acid), to separate the metabolites.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. Each analyte is identified by a specific precursor ion → product ion transition (e.g., for 13-HODE, m/z 311 → 195).

-

Quantification: Construct a standard curve using the synthesized or commercial standards and calculate the concentration of each analyte in the sample relative to the internal standard.

-

Caption: A typical workflow for the analysis of this compound metabolites.

Conclusion and Future Directions

The metabolic network downstream of this compound is a rich source of potent signaling molecules that are integral to cellular homeostasis and disease. The principal metabolite, 13(S)-HODE, has emerged as a key modulator of critical pathways such as mTOR and ferroptosis, making it an attractive target for therapeutic intervention in cancer and inflammatory diseases. The functional significance of other, less-studied metabolites like 13-oxo-HODE warrants further investigation. Future research should focus on elucidating the specific protein targets of these oxylipins, understanding their synergistic or antagonistic interactions, and developing more sophisticated analytical methods to map their spatial and temporal distribution within tissues. A deeper understanding of this complex signaling cascade will undoubtedly unveil new opportunities for drug discovery and diagnostics.

References

-

Wikipedia. 13-Hydroxyoctadecadienoic acid. [Link]

-

Crombie, L., & Morgan, D. O. (1988). The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. J. Chem. Soc., Chem. Commun., 556. [Link]

-

Van Kuijk, F. J., et al. (1991). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. PubMed. [Link]

-